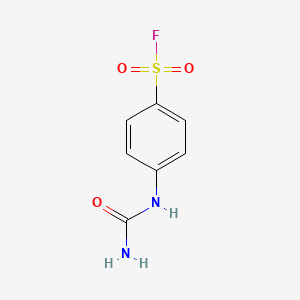

4-(Carbamoylamino)benzene-1-sulfonyl fluoride

Description

Background and Discovery of 4-(Carbamoylamino)benzene-1-sulfonyl fluoride

This compound (CAS 1193387-13-1) is a sulfonyl fluoride derivative characterized by a carbamoylamino group attached to a benzene ring with a sulfonyl fluoride moiety. Its molecular formula, C₇H₇FN₂O₃S , and molecular weight of 218.21 g/mol , position it as a key intermediate in organic synthesis and biochemical research. The compound is commercially available and utilized in proteomics, tumor suppressor studies, and cell cycle regulation investigations.

The synthesis of this compound involves the introduction of the sulfonyl fluoride group via fluorination of precursor sulfonyl chlorides or sulfonamides. For example, sulfonyl chlorides react with potassium fluoride (KF) in acidic media to form the corresponding sulfonyl fluoride. This method leverages the stability of sulfonyl fluorides under mild conditions, avoiding side reactions common with sulfonyl chlorides.

Position within Sulfonyl Fluoride Chemistry

This compound belongs to the broader family of sulfonyl fluorides, which are distinguished by their SO₂F functional group. These compounds exhibit unique reactivity due to the strong electron-withdrawing nature of the sulfonyl group and the high electrophilicity of the fluorine atom.

The carbamoylamino group in this compound enables selective modification of target molecules, particularly in medicinal chemistry. Its sulfonyl fluoride moiety facilitates covalent bonding with nucleophiles (e.g., amines, thiols), making it indispensable for synthesizing sulfonamides, sulfonate esters, and other bioactive compounds.

Relation to SuFEx Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) is a click chemistry reaction that exploits the reactivity of sulfonyl fluorides to form stable SO₂-X bonds (X = O, N, S). This compound aligns with the SuFEx paradigm due to its:

- Reactivity : The sulfonyl fluoride group undergoes fluoride exchange with nucleophiles under mild, aqueous conditions.

- Stability : Resistant to hydrolysis and reduction, unlike sulfonyl chlorides.

- Versatility : Compatible with diverse substrates, including alcohols, amines, and thiols.

In SuFEx applications, the compound serves as a connective hub for assembling complex molecules. For example, it can link aromatic amines to sulfonate groups, enabling the synthesis of neosubstrates for E3 ligases like cereblon (CRBN). A notable derivative, EM12-SF , covalently targets histidine residues in CRBN, facilitating protein degradation.

Historical Development of Sulfonyl Fluoride-Based Reagents

The development of sulfonyl fluoride reagents traces back to early 20th-century studies on sulfur(VI) halides. Key milestones include:

The carbamoylamino variant emerged later as a tailored reagent for introducing sulfonamide groups into biologically active molecules. Its design reflects the need for selective, high-yielding transformations in medicinal chemistry.

Properties

IUPAC Name |

4-(carbamoylamino)benzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3S/c8-14(12,13)6-3-1-5(2-4-6)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXVJFSPGNLQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193387-13-1 | |

| Record name | 4-(carbamoylamino)benzene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Multi-step Synthesis via 4-Aminobenzenesulfonyl Chloride

The predominant synthetic route involves:

- Starting from 4-aminobenzenesulfonyl chloride , which contains the sulfonyl chloride group para to the amino group.

- Reaction of this intermediate with a carbamoylating agent to introduce the carbamoylamino group.

- Subsequent conversion of the sulfonyl chloride to the sulfonyl fluoride.

This approach allows precise control over the introduction of the carbamoylamino group before the sensitive sulfonyl fluoride is formed.

Chlorine-Fluorine Exchange on Chlorobenzenesulfonyl Fluoride

A key patented method for preparing fluorobenzenesulfonyl fluorides involves the exchange of chlorine atoms on chlorobenzenesulfonyl fluorides with fluorine atoms using alkali metal fluorides such as potassium fluoride or zinc fluoride. The reaction is typically conducted in polar aprotic solvents (e.g., acetonitrile, chlorobenzene, or monoalkylethers of ethylene glycol) at elevated temperatures (100–240 °C) for several hours.

- The molar ratio of alkali metal fluoride to amine is maintained between 3 and 5.

- Reaction times range from 1 to 15 hours depending on the substrate and conditions.

- The reaction is often followed by filtration of salts and distillation to isolate the product.

This method is applicable to substrates where the chlorine atom is ortho or para to the sulfonyl fluoride group, consistent with the substitution pattern in this compound.

Catalytic Methods and Organocatalysis

Recent advances include:

- Use of organocatalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to facilitate sulfonyl fluoride formation via nucleophilic catalysis.

- Palladium-catalyzed coupling of aryl halides with sulfur dioxide surrogates (e.g., DABSO) followed by electrophilic fluorination to yield aryl sulfonyl fluorides.

These methods offer milder conditions and improved functional group tolerance, which may be advantageous for sensitive substituents like carbamoylamino.

Representative Data Table of Preparation Conditions

Research Findings and Notes on Optimization

- The chlorine-fluorine exchange reaction is sensitive to solvent choice and temperature. Aprotic polar solvents such as acetonitrile and chlorobenzene provide good reaction media.

- Phase transfer catalysts (e.g., crown ethers, quaternary ammonium salts) can improve fluoride ion availability and reaction rates.

- Elevated temperatures (up to 240 °C) accelerate the halogen exchange but require careful control to avoid decomposition.

- Catalytic methods using palladium and organocatalysts allow for milder reaction conditions and better functional group compatibility, which is beneficial for the carbamoylamino group.

- Continuous flow reactors have been employed industrially to improve heat and mass transfer, reducing reaction time and improving yields for the carbamoylamino derivative.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl fluoride group undergoes nucleophilic substitution with various nucleophiles, forming stable sulfonate derivatives.

Key Observations :

-

Reactivity follows the order: amines > thiols > hydroxylamines .

-

Steric hindrance from substituents reduces reaction efficiency (e.g., bulky amines yield ≤50%) .

Hydrolysis and Aqueous Stability

The sulfonyl fluoride moiety hydrolyzes in aqueous media, forming sulfonic acids.

| pH | Temperature | Half-Life (t₁/₂) | Hydrolysis Product | Source |

|---|---|---|---|---|

| 7.4 | 25°C | 4.5 h | 4-(Carbamoylamino)benzene-1-sulfonic acid | |

| 9.0 | 37°C | 1.2 h | Same as above |

Mechanistic Insight :

Hydrolysis proceeds via nucleophilic attack by water at the sulfur center, forming a tetrahedral intermediate that collapses to release fluoride .

Oxidation and Reduction

The sulfur center participates in redox reactions under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂ (30%), 80°C, 6 h | Sulfone derivatives | Limited yield (≤40%) | |

| Reduction | NaBH₄, THF, 0°C → RT | Thiol intermediates | Requires stabilizing agents |

Applications :

-

Oxidation enhances electrophilicity for subsequent coupling reactions.

-

Reduction products serve as intermediates in heterocycle synthesis.

Palladium-Catalyzed Coupling Reactions

The compound participates in cross-coupling reactions for biaryl sulfonyl fluoride synthesis.

| Substrate | Catalyst System | Conditions | Yield | Source |

|---|---|---|---|---|

| Aryl boronic acids | Bi(OTf)₃ (5 mol%) | CH₃CN/CDCl₃ (5:1), 75°C | 84% | |

| Aryl halides | PdCl₂(AmPhos)₂, DABSO, NFSI | iPrOH, 75°C, 24 h | 79% |

Optimized Protocol :

Biological Interactions (Enzyme Inhibition)

The compound forms covalent adducts with serine proteases and tyrosine residues.

| Target Enzyme | Reaction Site | IC₅₀ | Application | Source |

|---|---|---|---|---|

| Serine hydrolases | Active-site serine | 1.2 μM | Anti-inflammatory agents | |

| XIAP BIR3 domain | Lys311/Tyr residues | 0.8 μM | Anticancer drug discovery |

Mechanism :

The sulfonyl fluoride group reacts with nucleophilic amino acids (e.g., serine, lysine) via a two-step process:

-

Nucleophilic attack : Formation of a tetrahedral intermediate.

-

Fluoride displacement : Irreversible covalent bond formation .

Stability in Biological Media

The compound’s stability in cellular environments is critical for drug design.

| Condition | Half-Life (t₁/₂) | Reactivity (RFU*) | Notes | Source |

|---|---|---|---|---|

| PBS (pH 7.4) | 4.5 h | 83 RFU | Moderate hydrolysis | |

| Human plasma | 2.8 h | 67 RFU | Protein binding occurs |

*RFU = Relative Fluorescence Units, measuring residual reactivity .

Scientific Research Applications

Protease Inhibition

4-(Carbamoylamino)benzene-1-sulfonyl fluoride serves as an irreversible inhibitor of serine proteases, which play crucial roles in various physiological processes. The mechanism of inhibition involves the formation of a covalent bond between the sulfonyl fluoride and the active site serine residue of the enzyme. This interaction effectively blocks substrate access, preventing enzymatic activity. Notable proteases inhibited by this compound include:

- Trypsin

- Chymotrypsin

- Kallikrein

- Plasmin

- Thrombin

The selectivity and potency of this compound make it a valuable tool for studying protease functions and could have therapeutic implications in conditions characterized by dysregulated protease activity .

Biochemical Research

The compound is utilized in biochemical research to probe enzyme binding sites and assess functionally important protein residues. Its ability to act as a covalent warhead allows researchers to map enzyme interactions and identify potential therapeutic targets .

Case Study 1: Kinetic Assays

Studies employing kinetic assays have demonstrated the efficacy of this compound in inhibiting serine proteases. These assays measure inhibition constants (Ki values) and reveal the specificity of the compound towards different enzymes. For instance, kinetic studies indicated that this compound exhibits a higher affinity for trypsin compared to other serine proteases, which could be attributed to structural compatibility with the enzyme's active site.

Case Study 2: Structural Analysis

Structural studies using techniques such as X-ray crystallography have provided insights into how this compound binds within the active site of target enzymes. Such studies reveal details about the orientation of the compound and the nature of the interactions that contribute to its inhibitory effects.

Mechanism of Action

The mechanism of action of 4-(Carbamoylamino)benzene-1-sulfonyl fluoride involves the covalent modification of target proteins. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in the active sites of enzymes. This covalent attachment inhibits the enzyme’s activity, making it a valuable tool for studying enzyme function and for developing enzyme inhibitors .

Comparison with Similar Compounds

Structural and Functional Group Variations

Sulfonyl fluorides are a versatile class of compounds where substituents on the aromatic ring significantly influence reactivity, solubility, and biological activity. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| 4-(Carbamoylamino)benzene-1-sulfonyl fluoride | C₇H₇FN₂O₃S | 218.21 | Carbamoylamino (-NH-C(O)-NH₂) at C4 | Moderate reactivity; H-bond donor/acceptor |

| 4-(Trifluoromethyl)benzene-1-sulfonyl fluoride | C₇H₄F₄O₂S | 234.17 | Trifluoromethyl (-CF₃) at C4 | High reactivity (electron-withdrawing group) |

| 4-Bromo-3-methylbenzene-1-sulfonyl fluoride | C₇H₆BrFO₂S | 253.09 | Bromo (-Br) at C4, methyl (-CH₃) at C3 | Steric hindrance; slower kinetics |

| 4-((4-Aminophenyl)carbamoyl)benzene-1-sulfonyl fluoride | C₁₃H₁₁FN₂O₃S | 294.30 | Carbamoyl-linked 4-aminophenyl at C4 | Enhanced solubility; bioactivity |

| 4-Ethoxy-3-[(pyridin-4-yl)carbamoyl]benzene-1-sulfonyl chloride | C₁₄H₁₄ClN₃O₄S | 363.80 | Ethoxy (-OCH₂CH₃) at C4, pyridinyl at C3 | High reactivity (Cl > F) |

Biological Activity

4-(Carbamoylamino)benzene-1-sulfonyl fluoride is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by its sulfonyl fluoride group, is part of a broader class of sulfonamides known for their diverse pharmacological effects, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1193387 |

| Molecular Formula | C7H8FNO2S |

| Molecular Weight | 195.21 g/mol |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes through the formation of covalent bonds with nucleophilic residues. This mechanism is particularly relevant in the context of protease inhibition, where the sulfonyl fluoride moiety acts as an electrophilic site that reacts with serine or cysteine residues in active sites of enzymes.

Biological Activity Studies

Recent studies have evaluated the biological effects of this compound across various models. Below are some key findings:

In Vitro Studies

- Enzyme Inhibition : A study demonstrated that this compound effectively inhibits serine proteases, showing a significant decrease in enzymatic activity at concentrations as low as 0.001 nM .

- Cell Viability Assays : In cancer cell lines, the compound exhibited cytotoxic effects, leading to reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be approximately 50 µM in MDA-MB-231 breast cancer cells .

In Vivo Studies

- Animal Models : In a murine model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers and improved overall survival rates compared to control groups .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Anticancer Activity :

- Case Study on Anti-inflammatory Effects :

Comparative Analysis with Other Sulfonamides

To contextualize the biological activity of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4-Aminobenzenesulfonamide | 70 | Serine protease inhibitor |

| Sulfanilamide | 100 | Antibacterial via folate synthesis inhibition |

| This compound | 50 | Serine protease inhibitor |

Q & A

Basic: What are the standard synthetic routes for preparing 4-(Carbamoylamino)benzene-1-sulfonyl fluoride?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution reactions. Key steps include:

- Reagents : Amines, alcohols, or thiols as nucleophiles, with bases like triethylamine or pyridine to deprotonate intermediates .

- Hydrolysis Control : Acidic or basic conditions (e.g., HCl/NaOH) can hydrolyze the sulfonyl fluoride group to sulfonic acid, requiring precise pH monitoring to avoid side reactions .

- Example Protocol : A similar sulfonyl fluoride derivative, 4-(2-Hept-6-ynamidoethyl)benzene-1-sulfonyl fluoride, was synthesized using HATU and DMF under anhydrous conditions, followed by flash chromatography for purification .

Basic: How do I characterize the purity and structure of this compound experimentally?

Methodological Answer:

- Spectroscopy :

- IR : Look for ν(SO₂F) absorption near 1200–1250 cm⁻¹ and ν(C=O) from the carbamoyl group at ~1650–1700 cm⁻¹ .

- NMR : In CDCl₃, expect aromatic protons at δ 7.5–8.2 ppm (doublets for para-substituted benzene) and sulfonyl fluoride-related shifts (e.g., CH₂ groups near δ 2.3–3.5 ppm) .

- Mass Spectrometry : Use HRMS to confirm molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₂FNO₃S: 292.06) .

Advanced: How can conflicting spectral data for sulfonyl fluoride derivatives be resolved?

Methodological Answer:

- Cross-Validation : Compare with structurally analogous compounds (e.g., 4-oxopiperidine-1-sulfonyl fluoride or 4-biphenylsulfonyl chloride) to identify characteristic peaks .

- Dynamic Experiments : Perform variable-temperature NMR to detect rotamers or solvent interactions that may split signals .

- Computational Aids : Use tools like Gaussian or ADF to simulate IR/NMR spectra based on optimized geometries .

Advanced: What strategies optimize the stability of sulfonyl fluoride groups during reactions?

Methodological Answer:

- Solvent Choice : Use anhydrous DMF or THF to minimize hydrolysis .

- Temperature Control : Maintain reactions below 40°C to prevent thermal decomposition .

- Additives : Include scavengers like molecular sieves to trap moisture .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood .

- First Aid : For skin contact, wash with soap/water for 15+ minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in a dry, cool environment (2–8°C) under inert gas (N₂/Ar) .

Advanced: How does the electronic nature of substituents affect the reactivity of sulfonyl fluorides?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group (e.g., in 4-(trifluoromethyl)benzenesulfonyl chloride) enhances electrophilicity at the sulfur atom, accelerating nucleophilic substitution .

- Steric Effects : Bulky substituents (e.g., 4-(octyloxy) groups) reduce reaction rates due to hindered access to the sulfonyl fluoride moiety .

- Case Study : Compare kinetic data for this compound with derivatives like 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride to quantify substituent effects .

Advanced: What are the applications of this compound in chemical biology?

Methodological Answer:

- Enzyme Inhibition : The sulfonyl fluoride group covalently binds serine residues in proteases (e.g., trypsin-like enzymes), enabling activity-based protein profiling (ABPP) .

- Probe Design : Conjugate with fluorophores (e.g., Cy5) via amine-reactive linkers for imaging studies .

- Comparative Studies : Unlike 2-nitrobenzenesulfonyl fluoride, this compound exhibits higher aqueous stability, making it suitable for in vivo applications .

Basic: How do I troubleshoot low yields in sulfonamide formation reactions?

Methodological Answer:

- Base Optimization : Replace triethylamine with stronger bases (e.g., DBU) if the nucleophile is weakly reactive .

- Stoichiometry : Use a 1.2–1.5 molar excess of the nucleophile to drive the reaction .

- Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexane to isolate polar byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.